molecular formula C9H8BrNOS B1270164 3-(4-Bromophenyl)-4-thiazolidinone CAS No. 338753-34-7

3-(4-Bromophenyl)-4-thiazolidinone

Cat. No.: B1270164
CAS No.: 338753-34-7
M. Wt: 258.14 g/mol
InChI Key: LLSPTZFYPJPSCT-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4-thiazolidinone is a heterocyclic compound that features a thiazolidinone ring substituted with a 4-bromophenyl group. This compound is of significant interest due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiazolidinone ring imparts unique chemical and biological characteristics, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-4-thiazolidinone typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzaldehyde with thiourea in the presence of a base, followed by cyclization with chloroacetic acid . The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may involve more robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-4-thiazolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)-4-thiazolidinone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-4-thiazolidinone involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the biosynthesis of bacterial lipids, disrupting cell membrane integrity . In anticancer applications, it interferes with cell division and induces apoptosis in cancer cells . The exact molecular pathways may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-4-thiazolidinone is unique due to its thiazolidinone ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its broad spectrum of biological activities make it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

3-(4-bromophenyl)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNOS/c10-7-1-3-8(4-2-7)11-6-13-5-9(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSPTZFYPJPSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CS1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363142
Record name 3-(4-Bromophenyl)-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338753-34-7
Record name 3-(4-Bromophenyl)-4-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338753-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromophenyl)-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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